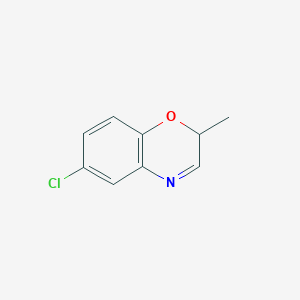

6-Chloro-2-methyl-2H-1,4-benzoxazine

Description

Significance of the 1,4-Benzoxazine Core in Contemporary Chemical Research

The 1,4-benzoxazine moiety is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. Compounds bearing the 1,4-benzoxazine core have demonstrated a wide spectrum of pharmacological activities. nih.govresearchgate.net

Research has extensively documented the potential of 1,4-benzoxazine derivatives as:

Antimicrobial agents: They have shown efficacy against various strains of bacteria and fungi, making them promising candidates in the fight against microbial infections and rising antimicrobial resistance. ijpsjournal.comresearchgate.netnih.gov

Anticancer agents: Certain derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines. researchgate.netresearchgate.net

Anti-inflammatory agents: The scaffold is present in molecules investigated for their anti-inflammatory properties. nih.govresearchgate.net

Antitubercular agents: The 1,4-benzoxazine structure is a promising foundation for developing novel treatments for tuberculosis, including against multi-drug resistant strains. nih.gov

Beyond medicine, these compounds are also explored in materials science. For instance, benzoxazine (B1645224) monomers can undergo ring-opening polymerization to form polybenzoxazines, a class of high-performance thermosetting polymers with applications in flame-retardant materials and composites. researchgate.netrsc.org The inherent versatility and broad bioactivity of the 1,4-benzoxazine core ensure its continued importance in contemporary chemical research. nih.gov

Historical Development of Benzoxazine Synthesis and Initial Academic Explorations

The academic exploration of benzoxazines dates back to 1944, with the first synthesis reported by Holly and Cope. researchgate.netresearchgate.net However, significant industrial and academic interest, particularly in their polymerization, was reignited by the later, pioneering work of Ishida and his collaborators. researchgate.net

Early and traditional synthetic routes to the 1,4-benzoxazine core often rely on established organic reactions. A common and versatile method is the Mannich condensation, which typically involves the reaction of a phenolic compound, a primary amine, and formaldehyde. researchgate.netmdpi.com Another foundational approach involves the condensation of 2-aminophenols with α-halocarbonyl or related dicarbonyl compounds. researchgate.netijpsjournal.com

Over the decades, a variety of synthetic methods have been developed to improve efficiency, yield, and structural diversity. researchgate.net These include:

Microwave-assisted protocols to reduce reaction times and improve yields. researchgate.net

The use of different catalysts to promote ring formation. researchgate.net

Transition-metal-free tandem reactions, offering milder and more environmentally friendly pathways. rsc.org

This continuous evolution of synthetic strategies has made a vast array of substituted benzoxazine analogues accessible for further investigation in various scientific disciplines. researchgate.netmdpi.com

Rationale for Dedicated Academic Investigation of 6-Chloro-2-methyl-2H-1,4-benzoxazine and its Substituted Analogues

The dedicated investigation of a specific analogue like this compound is driven by the principles of medicinal chemistry and materials science, particularly through Structure-Activity Relationship (SAR) studies. nih.govnih.gov SAR studies involve systematically modifying a core chemical structure to understand how specific changes affect its biological activity or physical properties. researchgate.net The goal is to optimize the lead compound to enhance desired characteristics like potency and selectivity, or to improve physicochemical properties. nih.gov

The rationale for investigating the specific substitutions on the this compound scaffold can be broken down:

The 6-Chloro Substituent: The introduction of a halogen atom, such as chlorine, is a common and powerful strategy in drug design. A chloro group can significantly alter a molecule's properties by:

Modulating Electronic Effects: As an electron-withdrawing group, chlorine can influence the reactivity and binding interactions of the aromatic ring.

Increasing Lipophilicity: This can affect the molecule's ability to cross cell membranes and its distribution within biological systems.

Blocking Metabolic Sites: A strategically placed halogen can prevent metabolic degradation, thereby increasing the compound's biological half-life. The synthesis of related 6-chloro-3-methyl-3,4-dihydro-2H- researchgate.netijpsjournal.combenzoxazines highlights the academic interest in this specific substitution pattern. researchgate.net In materials science, halogenation has also been explored to enhance properties like fire resistance. mdpi.com

The 2-Methyl Substituent: The addition of a small alkyl group like methyl at the 2-position of the oxazine (B8389632) ring serves several purposes in SAR studies:

Probing Steric Interactions: It introduces steric bulk, which can enhance binding to a biological target by filling a specific hydrophobic pocket or, conversely, decrease activity by preventing a proper fit.

Increasing Lipophilicity: Similar to the chloro group, it can make the molecule more fat-soluble.

By synthesizing and testing specifically substituted analogues like this compound, researchers can build a detailed understanding of the structural requirements for a desired effect, whether it is inhibiting a specific enzyme or creating a polymer with tailored thermal properties. nih.govresearchgate.net This systematic approach is fundamental to the rational design of novel, effective molecules for therapeutic and industrial applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918968-05-5 |

|---|---|

Molecular Formula |

C9H8ClNO |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

6-chloro-2-methyl-2H-1,4-benzoxazine |

InChI |

InChI=1S/C9H8ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-6H,1H3 |

InChI Key |

UPEFAGAXCWWHJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=NC2=C(O1)C=CC(=C2)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 6 Chloro 2 Methyl 2h 1,4 Benzoxazine Chemical Transformations

Detailed Mechanistic Pathways of Benzoxazine (B1645224) Ring Formation

The synthesis of 2-substituted 1,4-benzoxazines can be achieved through several routes, with the cyclization of 2-aminophenol (B121084) derivatives being a common strategy. For 6-Chloro-2-methyl-2H-1,4-benzoxazine, a plausible synthetic pathway involves the reaction of 4-chloro-2-aminophenol with a propylene (B89431) oxide equivalent or a related three-carbon synthon.

A likely mechanistic pathway would proceed as follows:

Nucleophilic Attack: The amino group of 4-chloro-2-aminophenol acts as a nucleophile, attacking the electrophilic carbon of the propylene oxide ring. This results in the ring-opening of the epoxide and the formation of an N-substituted aminophenol intermediate.

Intramolecular Cyclization: Subsequent intramolecular cyclization occurs via the nucleophilic attack of the phenolic oxygen on the carbon bearing the newly formed secondary alcohol. This step is often facilitated by acid or base catalysis.

Dehydration: The final step involves the dehydration of the cyclic intermediate to yield the stable 2H-1,4-benzoxazine ring system.

Alternative syntheses for related 1,4-benzoxazine systems include tandem oxidation-Diels-Alder reactions of o-aminophenols and enamines, which offer a high degree of regiochemical control. techscience.comnih.gov Another approach involves the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.gov

Analysis of Regioselectivity and Diastereoselectivity in Synthesis

The synthesis of this compound presents questions of both regioselectivity and, if a chiral center is introduced, diastereoselectivity.

Regioselectivity: In syntheses starting from substituted aminophenols, the regioselectivity is largely predetermined by the substitution pattern of the starting materials. For instance, the use of 4-chloro-2-aminophenol ensures the chlorine atom is positioned at the 6-position of the resulting benzoxazine ring. In methods like the tandem oxidation-Diels-Alder reaction, complete regiochemical control has been reported for the synthesis of highly substituted 1,4-benzoxazines. techscience.comnih.gov

Diastereoselectivity: If the synthesis of a 2,3-disubstituted-1,4-benzoxazine were to be undertaken, diastereoselectivity would become a critical factor. The relative stereochemistry of the substituents at the C2 and C3 positions would be influenced by the reaction mechanism and the nature of the reactants and catalysts. For instance, in [3+3]-annulation reactions of cyclic nitronates with vinyl diazoacetates to form related oxazine (B8389632) structures, diastereoselective outcomes have been observed.

Intramolecular Cyclizations, Rearrangements, and Ring-Opening Processes

The 1,4-benzoxazine ring, while relatively stable, can undergo a variety of transformations.

Rearrangements: Rearrangement reactions in benzoxazine chemistry are often observed during polymerization or under thermal stress. For 1,3-benzoxazines, thermally activated ring-opening polymerization can lead to rearrangements that form different types of linkages within the polymer structure.

Ring-Opening Processes: The ring-opening of the oxazine moiety is a key process, particularly in the context of polymerization. This is typically a cationic ring-opening polymerization (ROP) initiated by heat or a catalyst. mdpi.comacs.org The mechanism generally involves the protonation or coordination of a Lewis acid to the oxygen or nitrogen atom of the oxazine ring, leading to the formation of a carbocation intermediate that then propagates the polymerization. mdpi.comacs.org Studies on model benzoxazines have shown that the ring-opening can be initiated and catalyzed by various species, including acids and metal complexes. mdpi.comacs.org

A general representation of the ring-opening process is provided in the table below, based on studies of analogous systems.

| Step | Description | Key Intermediates |

| Initiation | Protonation or Lewis acid coordination to the oxygen or nitrogen of the oxazine ring. | Oxazinium ion |

| Propagation | Nucleophilic attack of a monomer on the activated intermediate, leading to ring-opening and the formation of a growing polymer chain. | Carbocationic species |

| Termination | Chain-terminating reactions, which can include reaction with impurities or counter-ions. | Stable polymer chain |

Electronic and Steric Effects Influencing Reaction Outcomes

The reactivity and stability of the this compound ring are significantly influenced by electronic and steric factors.

Electronic Effects: The chlorine atom at the 6-position is an electron-withdrawing group. This has several consequences:

It decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution.

It can influence the acidity of the N-H proton in the dihydro form of the benzoxazine.

In the context of ring-opening polymerization, electron-withdrawing groups on the benzene ring attached to the oxygen atom can facilitate the cleavage of the C-O bond, thereby promoting the curing reaction. techscience.comtechscience.comresearchgate.net

The methyl group at the 2-position is an electron-donating group, which can stabilize an adjacent carbocation that may form during certain reactions.

Steric Effects: The methyl group at the 2-position also introduces steric hindrance. This can influence the approach of reagents to the heterocyclic ring and may affect the regioselectivity and diastereoselectivity of reactions involving the oxazine ring. In polymerization, bulky substituents can affect the curing temperature and the final properties of the resulting polymer. techscience.comtechscience.com

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Chloro 2 Methyl 2h 1,4 Benzoxazine Analogues

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,4-benzoxazine derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR spectroscopy provides detailed information about the proton environment. For instance, in the analogue 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one, the aromatic protons appear as singlets at δ 7.49 and 7.14 ppm, while another singlet at δ 6.30 ppm is also attributed to an aromatic proton. gsconlinepress.com The methyl group protons at the 2-position typically resonate as a singlet around δ 2.53 ppm. gsconlinepress.com The protons of the oxazine (B8389632) ring, specifically the -O-CH₂-N- and Ar-CH₂-N- groups, show characteristic peaks that confirm the ring's formation. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one, the carbonyl carbon (C=O) is observed at δ 168.05 ppm. gsconlinepress.com The aromatic and oxazine ring carbons appear at distinct chemical shifts, such as δ 153.07, 149.40, 141.33, 140.10, 134.40, 127.03, and 114.40 ppm. gsconlinepress.com The methyl carbon gives a signal at approximately δ 23.42 ppm. gsconlinepress.com The presence of peaks around 54 and 81 ppm in related benzoxazines confirms the carbons of the oxazine ring. researchgate.net

Although not directly reported for the title compound, ¹⁹F NMR would be a critical technique for analogues containing fluorine substituents. This method is highly sensitive to the electronic environment of the fluorine atom, providing valuable data on the position and interaction of fluorine within the molecule.

Table 1: Representative NMR Data for a 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one Analogue gsconlinepress.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 7.49 (s, 1H) | Aromatic CH |

| 7.14 (s, 1H) | Aromatic CH | |

| 6.30 (s, 1H) | Aromatic CH | |

| 2.53 (s, 3H) | -CH₃ | |

| ¹³C | 168.05 | C=O |

| 153.07, 149.40, 141.33, 140.10, 134.40, 127.03, 114.40 | Aromatic & Oxazine Carbons | |

| 23.42 | -CH₃ |

Note: Data is for the analogue 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one, as detailed data for the title compound is not available.

Utilization of Infrared (IR) and High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Characterization

Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental techniques for characterizing the functional groups and confirming the elemental composition of 6-Chloro-2-methyl-2H-1,4-benzoxazine analogues.

IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups. In the case of the related compound 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one, the IR spectrum shows a strong absorption band for the carbonyl group (C=O) at 1662 cm⁻¹. gsconlinepress.com Aromatic C-H stretching vibrations are observed around 3018 cm⁻¹, while aliphatic C-H stretching appears in the 2951-2718 cm⁻¹ region. gsconlinepress.com The C-O bond within the oxazine ring is also identifiable in the spectrum. gsconlinepress.com

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides an extremely accurate determination of the molecular weight and elemental formula. For 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one, the molecular formula is C₉H₈ClNO₂, corresponding to a molecular weight of 197.62 g/mol . labproinc.com HRMS analysis of a synthesized polycyclic griseofulvin derivative, a complex molecule, demonstrated the power of this technique in confirming the structure by providing a precise mass measurement. mdpi.com This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for verifying the successful synthesis of the target molecule.

Table 2: Key Spectroscopic Data for 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Analogues

| Technique | Parameter | Value/Observation | Compound |

| Molecular Weight | g/mol | 197.62 | 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one labproinc.com |

| IR Spectroscopy | C=O Stretch | 1662 cm⁻¹ | 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one gsconlinepress.com |

| Aromatic C-H Stretch | 3018 cm⁻¹ | 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one gsconlinepress.com | |

| Aliphatic C-H Stretch | 2951-2718 cm⁻¹ | 7-Chloro-2-methyl-4H-benzo[d] nih.govrsc.org-oxazin-4-one gsconlinepress.com |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For the closely related analogue, 6-Chloro-2H-1,4-benzoxazin-3(4H)-one, a single-crystal X-ray analysis revealed that it crystallizes in the orthorhombic system. nih.gov The conformation of the six-membered heterocyclic ring was determined to be a screw boat. nih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds. nih.govnih.gov

The study of another analogue, 6-Chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione, showed a nearly planar molecular structure. nih.gov This compound crystallizes in the monoclinic system, and its crystal structure is stabilized by weak intermolecular N–H···O interactions, forming dimers. nih.gov These studies highlight how subtle changes in the molecular structure, such as the presence or absence of a methyl group or the arrangement of atoms in the heterocyclic ring, can influence the crystal packing and intermolecular interactions. The definitive structural data from X-ray diffraction is invaluable for understanding the solid-state properties of these compounds.

Table 3: Crystallographic Data for 6-Chloro-2H-1,4-benzoxazin-3(4H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₆ClNO₂ |

| Molecular Weight | 183.59 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 4.5359 (6) |

| b (Å) | 7.700 (1) |

| c (Å) | 21.281 (3) |

| V (ų) | 743.28 (17) |

| Z | 4 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

For chiral molecules such as this compound, which contains a stereocenter at the 2-position, determining the enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

In a study focused on the synthesis of individual (S)-enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H- nih.govnih.govbenzoxazines, including the 6-chloro analogue, chiral HPLC was employed to determine the enantiomeric excess (ee). researchgate.net The method successfully separated the enantiomers, allowing for the quantification of each. The (S)-enantiomers were obtained with high enantiomeric purity (>99% ee) as determined by chiral HPLC. researchgate.net

The choice of the chiral stationary phase is critical for achieving separation. In related work on the asymmetric hydrogenation of 2H-1,4-benzoxazines, a chiral OD-H column was used to determine the enantiomeric excesses of the products. rsc.org This demonstrates the utility of specific chiral columns for the analysis of this class of compounds. The ability to accurately assess enantiomeric purity is vital for applications where stereochemistry plays a key role.

Computational Chemistry and Theoretical Studies on 6 Chloro 2 Methyl 2h 1,4 Benzoxazine

Quantum Chemical Calculations of Molecular Conformation, Electronic Structure, and Stability

Research on other 1,4-benzoxazine derivatives has utilized DFT methods to analyze molecular geometry and intermolecular interactions. researchgate.netconicet.gov.ar These studies often focus on how different substituents on the benzoxazine (B1645224) ring influence its planarity and the nature of non-covalent interactions, which are crucial for molecular architecture. researchgate.net DFT calculations can also shed light on reaction mechanisms, such as the ring-opening polymerization of benzoxazines, by determining activation energies. le.ac.uk For 6-Chloro-2-methyl-2H-1,4-benzoxazine, DFT would likely be used to calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations (Note: These are representative values based on calculations for analogous heterocyclic compounds and are for illustrative purposes only.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular forces |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing how they move, flex, and interact with their environment. An MD simulation for this compound would model the motion of its atoms, offering a detailed view of its conformational flexibility and how it interacts with solvent molecules or other solutes.

While specific MD studies on this compound are not available, simulations on related systems, such as polybenzoxazines and other receptor ligands, demonstrate the utility of this technique. researchgate.netmdpi.com These simulations are used to assess the stability of different conformations and to understand the interactions at interfaces, for example, between a polymer and another material. acs.org For this compound, MD could be used to explore its behavior in an aqueous environment, predicting its solvation properties and how the chloro and methyl groups influence its orientation and interactions with water molecules. Such simulations are crucial for understanding how the molecule might behave in a biological system before binding to a target.

In Silico Molecular Docking Studies to Predict Binding to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

Table 2: Illustrative Molecular Docking Results for a Benzoxazine Analog (Note: This table is a representative example based on published data for similar compounds and does not represent actual results for this compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Activity |

| E. coli DNA Gyrase B | -6.6 | Asp73, Glu50 | Antibacterial |

| EGFR Tyrosine Kinase | -7.2 | Leu718, Val726 | Anticancer |

| Caspase-3 | -5.9 | Arg207, Gln208 | Anticancer |

Prediction of Spectroscopic Parameters and Reaction Pathways through Computational Modeling

Computational modeling can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.

For newly synthesized 1,4-benzoxazine derivatives, computational methods have been used to help elucidate their structure, including through electronic circular dichroism (ECD) calculations. nih.gov The characterization of benzoxazine monomers and their polymerization processes often involves comparing experimental spectra (FT-IR, 1H NMR, 13C NMR) with computationally predicted values. acs.orgresearchgate.net Such an approach for this compound would involve calculating its expected NMR and IR spectra. Discrepancies between predicted and experimental spectra can reveal details about molecular conformation and intermolecular interactions in the solid state or in solution. Furthermore, computational modeling can map out potential reaction pathways, identifying transition states and activation energies for processes like synthesis or degradation, providing a deeper understanding of the compound's chemical behavior. le.ac.uk

Quantitative Structure-Activity Relationships (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, untested compounds.

QSAR studies have been successfully applied to various series of 1,4-benzoxazine derivatives to predict their antimicrobial activity. nih.gov These models often use descriptors related to the molecule's shape, electronic properties (like partial surface area), and hydrogen bonding capabilities. nih.govnih.gov For example, a QSAR study on 1,4-benzoxazin-3-ones identified that shape, VolSurf descriptors, and H-bonding properties were crucial for activity against bacteria and fungi. nih.gov A QSAR model for this compound would involve calculating a wide range of molecular descriptors and correlating them with a measured biological activity. Such a model could predict how modifications to the structure, such as changing the position of the chloro or methyl groups, would likely impact its efficacy, thereby guiding the design of more potent analogs.

Biological Activity and Molecular Mechanisms of 6 Chloro 2 Methyl 2h 1,4 Benzoxazine Derivatives in Vitro

Interaction with DNA Topoisomerase I: Catalytic Inhibition and Poisoning Mechanisms

Derivatives of 3,4-dihydro-2H-1,4-benzoxazin-3-one have been identified as inhibitors of human DNA topoisomerase I (hTopo I), an essential enzyme in managing DNA topology during replication, transcription, and recombination. These derivatives exhibit two primary mechanisms of inhibition: catalytic inhibition and topoisomerase poisoning.

Catalytic Inhibition: Certain benzoxazine (B1645224) derivatives act as catalytic inhibitors, interfering with the enzyme's ability to bind to DNA and perform its cleavage-religation cycle. One study found that 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) was the most effective catalytic inhibitor among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 8.34 µM. Structure-activity relationship (SAR) studies suggest that a hydroxyl group at the 2nd position of the benzoxazine ring is crucial for this catalytic inhibition. These inhibitors likely prevent the enzyme-substrate binding, although the exact mechanism is not fully elucidated.

Topoisomerase Poisoning: In contrast, other derivatives function as topoisomerase poisons. These molecules stabilize the covalent complex formed between the enzyme and DNA, leading to an accumulation of single-strand breaks. This stabilization of the "cleavable complex" ultimately triggers apoptotic cell death. A standout compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013), was identified as a potent poison, being approximately 77 times more effective than the well-known topoisomerase I poison, camptothecin. The presence of a methyl group at the R1 position appears to be a key structural feature for this poisoning effect. Unlike some other DNA-damaging agents, BONC-013 was found not to be a DNA intercalator, indicating a specific interaction with the enzyme-DNA complex.

| Compound | Mechanism of Action | IC50 (µM) | Key Structural Feature |

|---|---|---|---|

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) | Catalytic Inhibitor | 8.34 | OH group at R position |

| ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) | Poison | 0.0006 | Methyl group at R1 position |

| Camptothecin (Reference) | Poison | 0.034 | - |

Modulatory Effects on Ion Channels (e.g., KATP channels) and Associated Mechanisms

Benzoxazine derivatives have been shown to modulate the activity of ATP-sensitive potassium (KATP) channels, which are crucial in linking cellular metabolism to electrical activity in various tissues, including pancreatic β-cells.

One study investigated the effects of a 2-propyl-1,4-benzoxazine derivative (AM10) on pancreatic KATP channels. Unlike its dualistic action in skeletal muscle, in pancreatic β-cells, AM10 acted as a potent inhibitor of the KATP current in a concentration-dependent manner, with a half-maximal inhibitory concentration (IC50) of 11.5 nM. This inhibition of KATP channels leads to membrane depolarization.

The mechanism of action appears to involve a direct interaction with the pore-forming Kir6.2 subunit of the channel, rather than the sulfonylurea receptor (SUR) subunit. This is supported by the fact that the benzoxazine derivative's chemical structure is distinct from sulfonylureas and lacks the anionic group considered essential for binding to the SUR subunit. Furthermore, the inhibitory effect persisted even after treating the membrane patches with trypsin, which is known to affect the SUR subunit. The inhibition was also observed to be independent of ATP concentration, further suggesting an interaction with the Kir subunit.

Receptor Binding Affinity and Antagonistic Activities (e.g., Serotonin-3 (5-HT3) Receptors)

Derivatives of 6-chloro-2-methyl-2H-1,4-benzoxazine have been synthesized and evaluated for their affinity and antagonistic activity at serotonin-3 (5-HT3) receptors. The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, the vomiting reflex.

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides were developed and found to be potent 5-HT3 receptor antagonists. Specifically, the (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated a very high affinity for 5-HT3 receptors, with a Ki value of 0.051 nM. This indicates a strong binding to the receptor.

In functional assays, this compound showed potent antagonistic activity against the von Bezold-Jarisch reflex in rats, a known 5-HT3 receptor-mediated response, with an ED50 of 0.089 µg/kg when administered intravenously. Structure-activity relationship studies on related pyrrolo[2,1-c] nih.govnih.govbenzoxazine-6-carboxamides indicated that small, lipophilic substituents such as chloro and methyl groups at the 8-position of the aromatic ring were important for maintaining high potency.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The 1,4-benzoxazine scaffold, particularly with a 6-chloro substitution, is a recurring motif in compounds with significant antimicrobial and antifungal properties.

Antifungal Activity: A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated for their in vitro antifungal activities against several plant pathogenic fungi. Compounds with a 6-Cl substituent on the 1,4-benzoxazin-3-one skeleton generally exhibited better antifungal activity. For instance, one such compound showed excellent activity against P. infestans with an EC50 value of 15.37 µg/ml. The mechanism of action for some antifungal benzoxazine derivatives is thought to involve the inhibition of CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol biosynthesis. Docking studies have suggested that the 1,4-benzoxazine moiety can effectively fit into the active site of this enzyme.

Antimicrobial Activity: Novel 6-chloro-2,4-diphenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives have been synthesized and screened for their in vitro antimicrobial activity. Several of these compounds exhibited promising activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans). The activity is often assessed by measuring the zone of inhibition on agar plates. While the precise mechanism is not always elucidated, the broad-spectrum activity suggests potential interference with fundamental cellular processes in these microorganisms.

| Fungal Strain | Inhibitory Rate (%) | EC50 (µg/ml) |

|---|---|---|

| G. zeae | - | - |

| C. wilt | - | - |

| P. sasakii | - | - |

| P. infestans | 82.62 | 15.37 |

Enzyme Inhibition Profiles (e.g., Pancreatic α-Amylase, Intestinal α-Glucosidase, EGFR Tyrosine Kinase)

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, highlighting their potential as therapeutic agents.

Pancreatic α-Amylase and Intestinal α-Glucosidase Inhibition: Novel 1,3-benzoxazine scaffold-based aglycones have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose absorption. A derivative, 4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govird.froxazin-2-yl)phenol, demonstrated strong inhibition of both enzymes, with IC50 values of 11 µM for α-amylase and 11.5 µM for α-glucosidase. This suggests that the presence of a chloro substituent on the benzoxazine ring contributes to potent inhibitory activity. The inhibition of these enzymes can help in managing postprandial hyperglycemia.

EGFR Tyrosine Kinase Inhibition: While specific studies on this compound and EGFR Tyrosine Kinase were not prominently found, the broader class of quinazolines, which share structural similarities, are well-known EGFR inhibitors. For instance, 4-anilinoquinazolines with substitutions at the 6-position have been shown to significantly inhibit EGFR tyrosine kinase activity. This inhibition leads to cell-cycle arrest and apoptosis in cancer cells. The development of macrocyclic quinazoline-based EGFR inhibitors has also been explored to achieve selectivity for mutant forms of EGFR found in non-small-cell lung cancer.

Antiviral Activity Investigations and Mechanistic Insights

The antiviral potential of benzoxazine derivatives has been explored, although specific data for this compound is limited. However, related structures have shown promise.

A series of 6-benzoyl-benzoxazolin-2-one derivatives were found to have selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. These compounds were also active against ganciclovir-resistant clinical isolates of HCMV. Time-of-addition experiments suggested that their mechanism of action might be similar to that of ganciclovir and cidofovir, interfering with the viral replicative cycle. The activity was specific to these herpesviruses, with little to no effect on other DNA and RNA viruses like herpes simplex virus (HSV-1, HSV-2) or HIV.

Other Reported Biological Activities at the Molecular Level

The versatile 1,4-benzoxazine scaffold has been associated with a range of other biological activities.

Antitubercular Activity: A series of 1,4-benzoxazines were identified as having promising in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing MIC values as low as 0.6 µg/ml. These compounds were initially identified through a high-throughput screen targeting MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), an enzyme in the menaquinone biosynthesis pathway of M. tuberculosis. However, further structure-activity relationship data suggest that they may act on additional cellular targets.

Antiproliferative Activity: New benzoxazinone derivatives have been examined for their antiproliferative activity against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-29). Some derivatives showed significant activity at micromolar concentrations. The proposed mechanisms include arresting the cell cycle (by decreasing cdk1), preventing DNA duplication (by downregulating topoisomerase II), and inducing apoptosis (by inducing p53 and caspase-3).

Herbicide Safener Activity: N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine and related compounds are known to act as herbicide safeners. They protect crops like maize from injury caused by certain classes of herbicides, such as chloroacetanilides and thiolcarbamates. The mechanism is believed to involve the upregulation of detoxification enzymes, like glutathione S-transferases (GSTs), in the crop plant, which metabolize the herbicide into non-toxic forms.

Antimalarial Activity: While direct studies on this compound are scarce, the broader class of benzoxazines and related heterocyclic compounds have been investigated for antimalarial properties. For example, some 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives have shown in vitro antimalarial activity against Plasmodium falciparum. The presence of a chloro group is often found in active antimalarial compounds.

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methyl 2h 1,4 Benzoxazine Analogues

Systematic Elucidation of Substituent Effects on Biological Potency and Selectivity

Systematic investigations into the effects of different substituents on the 1,4-benzoxazine core have revealed crucial insights into their biological potency and selectivity. The nature, position, and electronic properties of these substituents can significantly alter the interaction of the compounds with their biological targets.

Research has demonstrated that the strategic placement of various functional groups on the benzoxazine (B1645224) scaffold can modulate activities such as antimicrobial, anticancer, and herbicidal effects. nih.govresearchgate.net For instance, in a study on antibacterial and antioxidant properties of 2H-benzo[b] nih.govamanote.comoxazines, a compound featuring both chlorine and methyl substituents exhibited notable antibacterial activity. researchgate.net This suggests that the combination of an electron-withdrawing group (chloro) and an electron-donating group (methyl) can be favorable for this particular biological endpoint.

The influence of substituents on the chemical properties of the benzoxazine ring system itself has also been studied. For example, the nature of substituents on the phenol (B47542) or aniline (B41778) precursors can impact the stability and equilibrium of the benzoxazine ring formation. nih.gov An electron-donating methyl group, for instance, can affect the charge distribution on the nitrogen and oxygen atoms of the Mannich base intermediate, which in turn influences the stability of the final oxazine (B8389632) ring. nih.gov

In the context of anticancer activity, substitutions on the 3,4-dihydro-2H-1,4-benzoxazine heterocycle have been shown to improve antiproliferative activity against cancer cell lines when compared to the unsubstituted parent compound. nih.gov This highlights the general principle that the core benzoxazine structure can be effectively decorated with various substituents to enhance its biological profile.

Quantitative structure-activity relationship (QSAR) studies have further systematized these observations. By analyzing a large dataset of 1,4-benzoxazin-3-one derivatives, researchers have developed models that delved into the different structural requirements for activity against fungi, as well as gram-positive and gram-negative bacteria. nih.gov These models often identify descriptors related to molecular shape, volume, and hydrogen bonding capabilities as being critical for antimicrobial activity. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of 1,4-benzoxazine analogues based on various studies.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Chlorine and Methyl | Not specified | Higher antibacterial activity. | researchgate.net |

| Various Substituents | General | Improved antiproliferative activity compared to unsubstituted derivatives. | nih.gov |

| Bulky Side Chains | Not specified | Can lead to relatively poor activity against Mycobacterium tuberculosis. | nih.gov |

| Methyl (electron-donating) | Para position of phenol precursor | Increases oxazine ring stability. | nih.gov |

| Methyl (electron-donating) | Para position of aniline precursor | Decreases oxazine ring stability. | nih.gov |

Stereochemical Influence on Pharmacological Efficacy and Target Engagement

The introduction of a chiral center, such as at the 2-position of the 1,4-benzoxazine ring with a methyl group, necessitates an understanding of how stereochemistry impacts pharmacological efficacy. The two enantiomers of a chiral molecule can exhibit significant differences in their biological activity, a phenomenon that is well-established in pharmacology. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.gov

For 6-substituted 3-methyl-3,4-dihydro-2H- nih.govamanote.combenzoxazines, which are structurally related to the subject compound, methods have been developed for the synthesis of individual enantiomers. researchgate.net The availability of enantiomerically pure forms of these compounds is a critical prerequisite for evaluating their specific biological activities and understanding the stereochemical requirements for target engagement. The differential interaction of enantiomers with a biological target can be attributed to the three-dimensional arrangement of substituents, which dictates the binding affinity and orientation within the active site. nih.gov

While specific studies detailing the differential activity of the (R)- and (S)-enantiomers of 6-Chloro-2-methyl-2H-1,4-benzoxazine are not abundant in the provided search results, the principles of stereochemistry in drug action strongly suggest that one enantiomer is likely to be more active or have a different pharmacological profile than the other. nih.gov The synthesis of individual (S)-enantiomers of 6-chloro-3-methyl-3,4-dihydro-2H- nih.govamanote.combenzoxazines has been achieved, paving the way for such investigations. researchgate.net

The table below illustrates the general importance of stereochemistry in the biological activity of chiral compounds.

| Stereochemical Aspect | Influence on Pharmacological Properties | Reference |

| Enantiomers | May differ in bioavailability, metabolism, potency, and selectivity for biological targets. | nih.gov |

| Target Interaction | Biological targets (enzymes, receptors) are chiral and may interact preferentially with one enantiomer. | nih.gov |

| Therapeutic Index | Use of a single, more active enantiomer can potentially improve the therapeutic index. | nih.gov |

| Pharmacokinetics | Enantiomers can have different rates of metabolism and excretion. | nih.gov |

Development of Design Principles for Optimized Biological Activity Based on SAR Data

The culmination of SAR and QSAR studies is the formulation of design principles that can guide the development of new 1,4-benzoxazine analogues with optimized biological activity. A key principle that has emerged is the importance of the substituent pattern on the benzoxazine scaffold for tailoring the desired biological effect.

For the development of novel antibacterial agents against Mycobacterium tuberculosis, the 1,4-benzoxazine scaffold has been identified as a promising starting point. nih.govresearchgate.net SAR studies in this area have led to the discovery of compounds with significant antibacterial activity. nih.gov An important design consideration that arose from this research is the potential negative impact of bulky side chains on antimycobacterial activity, suggesting that smaller substituents might be more favorable. nih.gov

Furthermore, QSAR modeling of 1,4-benzoxazin-3-ones has provided a more quantitative framework for designing new antimicrobial compounds. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. Based on these models, new lead compounds with varied substituent positions and combinations have been designed in silico, with some predicted to be significantly more active than existing compounds. nih.gov This demonstrates a powerful, data-driven approach to optimizing biological activity.

The general design principles derived from SAR studies of 1,4-benzoxazine analogues can be summarized as follows:

Substituent Tuning: The electronic and steric properties of substituents on the aromatic ring and the heterocyclic portion of the molecule can be modulated to enhance potency and selectivity for a specific biological target.

Scaffold Hopping and Bioisosterism: While maintaining the core 1,4-benzoxazine structure, modifications based on bioisosteric replacements can be explored to improve pharmacokinetic and pharmacodynamic properties.

Stereochemical Control: For chiral analogues, the synthesis and evaluation of individual enantiomers are crucial to identify the more active and potentially less toxic stereoisomer. nih.govresearchgate.net

Computational Modeling: The use of QSAR and other computational tools can aid in the rational design of new analogues with predicted high activity, streamlining the drug discovery process. nih.gov

These principles, derived from systematic SAR investigations, provide a roadmap for the future development of this compound analogues as potentially valuable agents in medicine and agriculture.

Emerging Research Frontiers and Future Directions in 6 Chloro 2 Methyl 2h 1,4 Benzoxazine Research

Integration of Advanced Synthetic Methodologies for Complex Analogues

The future of 6-Chloro-2-methyl-2H-1,4-benzoxazine research is intrinsically linked to the development of sophisticated synthetic strategies that allow for the creation of structurally complex and stereochemically defined analogues. Traditional synthesis is giving way to more advanced methods that offer greater control and diversity.

One major frontier is asymmetric synthesis , which is crucial for producing enantiomerically pure compounds, a key requirement for developing selective therapeutic agents. For instance, researchers have successfully synthesized individual (S)-enantiomers of closely related compounds, such as 6-chloro-3-methyl-3,4-dihydro-2H- researchgate.nettandfonline.combenzoxazines, using acylative kinetic resolution with a chiral resolving agent. researchgate.net This method yields products with high enantiomeric purity (>99% ee), which can then be used to synthesize biologically active molecules. researchgate.net Another powerful approach involves the iridium-catalyzed asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines, achieving up to 92% enantiomeric excess. dicp.ac.cn

Chemoenzymatic strategies represent another innovative avenue, combining the precision of enzymes with the practicality of chemical synthesis. A versatile route has been developed for the asymmetric synthesis of a wide range of 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.nettandfonline.comoxazines using alcohol dehydrogenases and lipases. acs.orgnih.gov These enzymes act as highly selective catalysts, enabling the production of specific enantiomers that are valuable precursors for drugs like Levofloxacin. acs.orgnih.gov

Furthermore, novel catalytic cascade reactions are streamlining the synthesis of the benzoxazine (B1645224) core. For example, a Y(OTf)3-catalyzed cascade formal [4 + 2] cyclization has been developed to form 1,4-benzoxazine scaffolds from benzoxazoles and propargyl alcohols, offering a mild and efficient protocol. rsc.org These advanced methodologies are foundational for building libraries of complex this compound analogues for extensive screening.

Exploration of Novel Applications in Chemical Biology and Advanced Materials

Beyond medicine, the unique properties of the benzoxazine scaffold are being harnessed in chemical biology and materials science. The molecular design flexibility of benzoxazine monomers allows for their polymerization into high-performance thermoset resins known as polybenzoxazines. wikipedia.org

In the realm of advanced materials , polybenzoxazines are prized for their exceptional thermal stability, flame resistance, low water absorption, and near-zero shrinkage during curing. rsc.orgidexlab.com These attributes make them superior alternatives to traditional epoxy and phenolic resins in demanding applications, including aerospace, automotive, and electronics industries. wikipedia.orgresearchgate.net Future research will likely focus on creating novel polybenzoxazines derived from functionalized monomers like this compound to tailor material properties such as dielectric performance, corrosion resistance, and hydrophobicity for specific high-tech applications. psgitech.ac.in Carbon materials derived from polybenzoxazines are also a promising area, with applications as electrodes, gas adsorbents, and catalysts. mdpi.comnih.gov

In chemical biology , functionalized benzoxazines can be developed as molecular probes to study biological processes. Their ability to interact with specific biological targets can be exploited to design fluorescent labels or affinity probes for identifying and characterizing proteins and enzymes within complex biological systems.

Refined In Silico Drug Discovery and Lead Optimization Strategies

Computational methods are becoming indispensable in accelerating the drug discovery process. For the 1,4-benzoxazine class, in silico techniques like molecular docking are being employed to predict the binding affinity of derivatives with specific biological targets, thereby guiding the synthesis of more potent compounds.

Recent studies have utilized molecular docking to investigate the interaction of 2H-benzo[b] researchgate.nettandfonline.comoxazin-3(4H)-one derivatives with the DNA gyrase enzyme in E. coli, a key target for antibacterial agents. ijpsjournal.comijpsjournal.com Such studies help identify crucial amino acid residues in the active site that are essential for binding, providing a roadmap for future structure-based drug design. ijpsjournal.comijpsjournal.com Similarly, in silico analysis has been used to evaluate the antidiabetic potential of newly synthesized polyheterocyclic molecules derived from researchgate.nettandfonline.com-benzoxazin-3-one. mdpi.comresearchgate.net

For a compound like this compound, these computational strategies can be used to screen virtual libraries of its derivatives against a wide array of protein targets. This approach, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, allows for the early identification of candidates with promising therapeutic profiles and minimizes late-stage failures in drug development. researchgate.net Lead optimization can then be pursued by iteratively modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

Identification and Validation of New Biological Targets and Pathways

A significant area of ongoing research is the identification of novel biological targets and pathways through which 1,4-benzoxazine derivatives exert their effects. While the scaffold is known for a broad range of activities, including antimicrobial and anticancer properties, the precise mechanisms are often not fully understood. researchgate.net

Screening of 1,4-benzoxazine libraries has identified compounds with potent antibacterial activity against Mycobacterium tuberculosis. nih.gov While the initial screen targeted the enzyme MenB in the menaquinone biosynthesis pathway, subsequent analysis suggested that the compounds may act on additional cellular targets. nih.gov Other studies have pointed to DNA gyrase as a key target for the antibacterial action of benzoxazine derivatives. ijpsjournal.com

In the context of neurodegenerative diseases, certain 1,4-benzoxazine compounds have shown significant neuroprotective effects. elsevierpure.com Kinase profiling revealed that these molecules can inhibit multiple kinases, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs), which are implicated in neuronal death pathways. elsevierpure.com This suggests that this compound and its analogues could be explored as multi-target inhibitors for complex diseases. The validation of these targets is a critical next step, paving the way for the development of novel therapeutics for conditions ranging from microbial infections to neurodegeneration. researchgate.net

Continued Emphasis on Sustainable and Green Chemistry Approaches in Benzoxazine Synthesis

In line with global efforts toward environmental sustainability, a major research thrust is the development of green chemistry approaches for synthesizing benzoxazines. This involves utilizing renewable resources, employing safer solvents, and adopting energy-efficient reaction conditions.

Significant progress has been made in synthesizing bio-based benzoxazines using precursors derived from natural sources like cardanol, eugenol, vanillin, and furfurylamine. rsc.orgrsc.orgresearchgate.netresearchgate.net These renewable feedstocks reduce the reliance on petrochemicals and contribute to the creation of more sustainable materials. rsc.orgacs.org Researchers are designing materials that fulfill multiple principles of green chemistry simultaneously, such as using renewable starting materials in combination with safer solvents like ethanol (B145695) and ethyl acetate. acs.orgacs.org

Alternative energy sources , such as microwave irradiation, are also being employed to accelerate synthesis, reduce reaction times from hours to minutes, and often improve yields under solvent-free conditions. tandfonline.comresearchgate.netproquest.comtandfonline.comacs.org These methods not only enhance efficiency but also align with the principles of green chemistry by minimizing energy consumption and waste. acs.org The application of these sustainable practices to the synthesis of this compound and its derivatives will be crucial for the environmentally responsible development of new drugs and materials.

Data Tables

Table 1: Advanced Synthetic Methodologies for 1,4-Benzoxazine Derivatives

| Methodology | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis | Acylative kinetic resolution using chiral agents like (S)-naproxen acyl chloride. | Produces enantiomerically pure compounds (>99% ee), crucial for selective biological activity. | researchgate.net |

| Chemoenzymatic Synthesis | Utilizes enzymes such as lipases and alcohol dehydrogenases as catalysts for stereoselective reactions. | High selectivity and efficiency under mild conditions; enables access to both enantiomers. | acs.orgnih.gov |

| Cascade Reactions | Y(OTf)3-catalyzed ring-opening and cyclization of benzoxazoles with propargyl alcohols. | Streamlines synthesis into a single pot, improving efficiency and reducing waste. | rsc.org |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions, often under solvent-free conditions. | Drastically reduces reaction times (hours to minutes), improves yields, and is eco-friendly. | tandfonline.comresearchgate.nettandfonline.com |

Table 2: Emerging Applications and Research Strategies

| Research Area | Focus | Potential Impact | Reference(s) |

|---|---|---|---|

| Advanced Materials | Development of high-performance polybenzoxazine thermosets and derived carbon materials. | Creation of flame-retardant, thermally stable materials for aerospace, electronics, and energy applications. | rsc.orgmdpi.comnih.gov |

| In Silico Drug Discovery | Use of molecular docking and ADMET prediction to guide synthesis and lead optimization. | Accelerates the identification of potent and safe drug candidates, reducing development costs and time. | ijpsjournal.comijpsjournal.commdpi.com |

| Target Identification | Screening and mechanistic studies to uncover new biological targets and pathways. | Provides novel therapeutic strategies for diseases like tuberculosis and neurodegeneration. | nih.govelsevierpure.com |

| Green Chemistry | Synthesis using bio-based renewable resources (e.g., cardanol, vanillin) and sustainable methods. | Reduces environmental impact and promotes the development of eco-friendly materials and pharmaceuticals. | rsc.orgrsc.orgacs.orgacs.org |

Q & A

Q. What synthetic routes are commonly employed for 6-Chloro-2-methyl-2H-1,4-benzoxazine, and what are their critical reaction conditions?

The compound is typically synthesized via cyclization reactions. For example, a related benzoxazinone derivative (6-Chloro-2H-1,4-benzoxazin-3(4H)-one) was prepared by refluxing 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with potassium carbonate in anhydrous DMF for 90 minutes, yielding an 80% product after extraction and crystallization . Key conditions include:

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in benzoxazinone derivatives) .

- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.5–2.0 ppm) and confirms substitution patterns.

- Mass spectrometry : Validates molecular weight (e.g., C₈H₆ClNO₂ has M = 183.59 g/mol) .

Q. What are the reported biological activities of benzoxazine derivatives, and how do structural modifications influence potency?

Benzoxazin-3(4H)-ones exhibit herbicidal, antifungal, and potential pharmacological activities. For instance:

- Chlorine substitution at the 6-position enhances antifungal activity due to increased electrophilicity .

- Methyl groups at the 2-position may improve metabolic stability by steric hindrance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Comparative assays : Use standardized protocols (e.g., MIC values for antifungal activity) across studies to minimize variability .

- Structural validation : Confirm compound purity and crystallinity via X-ray diffraction to rule out polymorphic effects .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends .

Q. What experimental strategies optimize reaction yields for this compound under scaled-up conditions?

- Solvent optimization : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce costs and environmental impact.

- Catalysis : Explore phase-transfer catalysts to enhance cyclization efficiency at lower temperatures.

- In-line analytics : Use HPLC or FTIR to monitor reaction progress and identify side products .

Q. How do intermolecular interactions in the solid state affect the physicochemical properties of this compound?

- Hydrogen bonding : N–H⋯O interactions in the crystal lattice (orthorhombic P2₁2₁2₁ symmetry) increase melting points and reduce solubility .

- Packing density : Screw-boat conformations of the benzoxazine ring influence mechanical stability in co-crystals .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Model transition states to predict regioselectivity (e.g., Cl substitution vs. methyl group reactivity) .

- Molecular docking : Simulate interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to guide synthetic modifications .

Methodological Considerations

Q. How should researchers design experiments to study the degradation pathways of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.